molecular formula C12H12NNaO8S3 B13811742 2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt CAS No. 62587-74-0

2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt

Cat. No.: B13811742
CAS No.: 62587-74-0
M. Wt: 417.4 g/mol
InChI Key: DLZRAKGXWVKRGU-UHFFFAOYSA-M
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Description

2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt is a chemical compound with significant applications in various fields. It is known for its unique structural properties and reactivity, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt typically involves sulfonation and subsequent functionalization of naphthalene derivatives. The process begins with the sulfonation of naphthalene to form naphthalenesulfonic acid. This intermediate is then subjected to further reactions to introduce the methylsulfonyl groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid or oleum. The resulting naphthalenesulfonic acid is then purified and reacted with methylsulfonyl chloride under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acids.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfinic acids, and various substituted naphthalene compounds.

Scientific Research Applications

2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt involves its interaction with molecular targets through its sulfonic acid and methylsulfonyl groups. These functional groups can form strong interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The compound’s reactivity allows it to participate in various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenesulfonic acid sodium salt
  • 5-Methyl-2-naphthalenesulfonic acid potassium salt
  • Naphthalene-2-sulfonic acid

Uniqueness

Compared to similar compounds, 2-Naphthalenesulfonic acid, 5-((methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, monosodium salt stands out due to its dual methylsulfonyl functional groups, which enhance its reactivity and versatility in chemical reactions. This unique structure allows for more diverse applications in research and industry.

Properties

CAS No.

62587-74-0

Molecular Formula

C12H12NNaO8S3

Molecular Weight

417.4 g/mol

IUPAC Name

sodium;5-(methanesulfonamido)-1-methylsulfonyloxynaphthalene-2-sulfonate

InChI

InChI=1S/C12H13NO8S3.Na/c1-22(14,15)13-10-5-3-4-9-8(10)6-7-11(24(18,19)20)12(9)21-23(2,16)17;/h3-7,13H,1-2H3,(H,18,19,20);/q;+1/p-1

InChI Key

DLZRAKGXWVKRGU-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1C=CC(=C2OS(=O)(=O)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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